![molecular formula C20H15FO3 B582451 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261913-01-2](/img/structure/B582451.png)
4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds like 4-(Benzyloxy)biphenyl consists of a biphenyl core with a benzyloxy group attached . The molecules of (4-benzyloxy)phenylacetic acid exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-(Benzyloxy)biphenyl include an average mass of 260.330 Da and a monoisotopic mass of 260.120117 Da . The thermal decomposition of some related complexes indicates that they are stable up to 150 °C .Scientific Research Applications
Synthesis of Related Compounds
Research on compounds containing similar functional groups, such as 2-fluoro-4-bromobiphenyl, highlights the significance of such molecules as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active materials. The development of practical synthesis methods for these intermediates is crucial for large-scale production and further pharmaceutical research (Qiu et al., 2009).
Biological Activity of Carboxylic Acid Derivatives
Natural carboxylic acids and their derivatives, such as benzoic acid and cinnamic acid, have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship (SAR) of these compounds is a key focus of research, aiming to understand how structural differences influence their bioactivity. This knowledge is instrumental in designing new molecules with enhanced biological properties for potential therapeutic and agricultural applications (Godlewska-Żyłkiewicz et al., 2020).
Advanced Oxidation Processes
Carboxylic acids are also explored in environmental sciences, particularly in the degradation of persistent organic pollutants through advanced oxidation processes (AOPs). Research into the by-products of acetaminophen degradation, for example, provides insights into the environmental fate and potential toxicity of pharmaceuticals and their metabolites. This work underscores the importance of understanding the degradation pathways and environmental impacts of carboxylic acid-containing compounds (Qutob et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in Suzuki–Miyaura cross-coupling reactions .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon–carbon bond formation, specifically those involved in Suzuki–Miyaura cross-coupling reactions . This reaction is widely applied in organic synthesis, allowing for the creation of complex organic compounds .
Pharmacokinetics
The compound’s molecular weight is 2422699 , which could influence its absorption and distribution in the body
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it could facilitate the formation of carbon–carbon bonds, leading to the synthesis of complex organic compounds .
Action Environment
It’s known that suzuki–miyaura cross-coupling reactions are generally environmentally benign , suggesting that the compound could be stable under a variety of conditions.
properties
IUPAC Name |
3-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)8-11-18(19)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYGSACCJFXIIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692254 |
Source
|
Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
1261913-01-2 |
Source
|
Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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